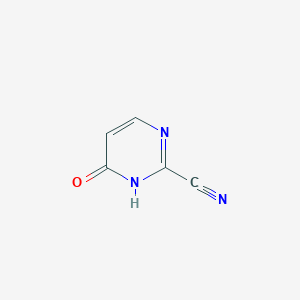

4-Hydroxypyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGWLOXHZIWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265930 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034827-34-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034827-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrimidine Core in Modern Drug Discovery

An In-depth Technical Guide to 4-Hydroxypyrimidine-2-carbonitrile: Properties, Synthesis, and Applications

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent biological relevance and synthetic tractability have made pyrimidine derivatives a privileged structure in drug development, leading to a wide array of therapeutics for infectious diseases, cancer, and neurological disorders.[1][3] Within this vital class of heterocycles, 4-Hydroxypyrimidine-2-carbonitrile emerges as a highly versatile building block. Its unique arrangement of functional groups—a nitrile, a hydroxyl group, and the pyrimidine core—offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the chemical properties, synthesis, reactivity, and therapeutic potential of 4-Hydroxypyrimidine-2-carbonitrile. We will delve into the causality behind its chemical behavior, present validated experimental approaches, and explore its role as a foundational scaffold in the development of next-generation therapeutics.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Hydroxypyrimidine-2-carbonitrile is the first step in harnessing its potential. The molecule exists in a tautomeric equilibrium between the hydroxy form (4-hydroxypyrimidine) and the more stable keto form, 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile. This equilibrium is critical as it dictates the molecule's reactivity and intermolecular interactions.

Tautomeric Equilibrium

The keto-enol tautomerism is a key feature of this molecule. The equilibrium generally favors the amide-like keto (pyrimidone) form due to the greater stability of the C=O double bond compared to the C=N bond within the aromatic ring of the enol form. This has significant implications for its hydrogen bonding capability and reactivity, behaving more like a lactam than a phenol.

Caption: General workflow for the synthesis of 4-Hydroxypyrimidine-2-carbonitrile.

Exemplary Synthesis Protocol

This protocol describes a representative, self-validating method for the synthesis of the target compound.

Objective: To synthesize 4-Hydroxypyrimidine-2-carbonitrile via base-catalyzed cyclocondensation.

Materials:

-

Ethyl Cyanoacetate

-

Urea

-

Sodium Ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Causality: The use of a strong base like NaOEt is crucial to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate required for the initial attack on urea. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.0 eq) dropwise, followed by the addition of urea (1.2 eq).

-

Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting materials (ethyl cyanoacetate) on the TLC plate indicates the progression of the reaction.

-

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with aqueous HCl until the pH is approximately 6-7. A precipitate will form.

-

Causality: Acidification protonates the resulting pyrimidine salt, causing the neutral, less soluble product to precipitate out of the solution.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove residual impurities. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and Mass Spectrometry to confirm its identity and purity against the expected spectroscopic profile.

Applications in Medicinal Chemistry

The true value of 4-Hydroxypyrimidine-2-carbonitrile lies in its role as a scaffold for developing potent and selective therapeutic agents. The pyrimidine core is known to improve pharmacokinetic properties by acting as a bioisostere for phenyl and other aromatic systems, while the nitrile and hydroxyl groups provide key interaction points. [3]

Caption: Therapeutic applications derived from the 4-Hydroxypyrimidine-2-carbonitrile scaffold.

Anticancer Agents

Pyrimidine derivatives are widely explored as anticancer agents. [1]The scaffold is a key component in numerous kinase inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. [4]The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while substituents at the 2, 4, and 5-positions can be tailored to fit into specific pockets of the kinase active site.

Prolyl Hydroxylase (PHD) Inhibitors for Anemia

A promising application for 4-hydroxypyrimidine-containing compounds is in the treatment of anemia. [5]They have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). [5][6]By inhibiting these enzymes, the degradation of HIF-α is prevented, leading to the production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. The 4-hydroxy group and adjacent ring nitrogen are crucial for chelating the catalytically essential iron(II) ion in the PHD active site. [6]

Anti-Infective and Antiviral Drugs

The pyrimidine core is fundamental to life, making it an excellent target for antimicrobial and antiviral drug design. [3]Derivatives can interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens. For example, pyrimidine-based compounds have been developed as inhibitors of HIV-1 reverse transcriptase (RT) and bacterial DNA gyrase. [3]The versatility of the 4-Hydroxypyrimidine-2-carbonitrile scaffold allows for the synthesis of large libraries of compounds to screen for novel anti-infective properties.

Conclusion

4-Hydroxypyrimidine-2-carbonitrile is far more than a simple heterocyclic compound; it is a strategically functionalized and highly versatile platform for chemical innovation. Its accessible synthesis, well-defined reactivity, and the crucial keto-enol tautomerism provide a robust foundation for its use in drug discovery and materials science. As demonstrated by its application in developing kinase inhibitors and PHD inhibitors, this scaffold provides the necessary structural and electronic features to interact with complex biological targets. For researchers and drug development professionals, 4-Hydroxypyrimidine-2-carbonitrile represents a valuable tool, offering a reliable starting point for the design and synthesis of novel, high-value molecules poised to address significant therapeutic challenges.

References

-

4-hydroxypyrimidine-2-carbonitrile 1034827-34-3 wiki - Guidechem.

-

4-Hydroxy-pyrimidine-2-carbonitrile | 1034827-34-3 - ChemicalBook.

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

-

4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem.

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.

-

EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.

-

4-Hydroxypyrimidine | 51953-17-4 - ChemicalBook.

-

Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed.

-

(PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - ResearchGate.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxypyrimidine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a primary focus on the robust and widely applicable cyclocondensation reaction between ethyl cyanoacetate and formamidine. A detailed, field-proven experimental protocol is presented, accompanied by an in-depth discussion of the underlying reaction mechanism, key process parameters, and characterization of the final product. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of pyrimidine-based compounds.

Introduction: The Significance of 4-Hydroxypyrimidine-2-carbonitrile

The pyrimidine scaffold is a cornerstone in the design and development of a vast array of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA. The inherent biological relevance of this heterocycle has spurred extensive research into the synthesis of novel pyrimidine derivatives with diverse pharmacological activities. 4-Hydroxypyrimidine-2-carbonitrile, in particular, has emerged as a key intermediate due to the versatile reactivity of its constituent functional groups. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution, while the nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for further molecular elaboration.

Synthetic Strategies: A Critical Appraisal

The synthesis of the 4-hydroxypyrimidine core can be achieved through several established methodologies. A common approach involves the condensation of a β-ketoester with an amidine.[1] While effective, the cost and availability of certain amidines can be a limiting factor for large-scale synthesis.[1] Another method utilizes the reaction of a β-ketoester with thiourea, followed by desulfurization with Raney nickel.[1] However, the use of Raney nickel presents challenges in terms of handling and cost on an industrial scale.[1]

For the specific synthesis of 4-hydroxypyrimidine-2-carbonitrile, the most direct and efficient route is the cyclocondensation of a C3 synthon bearing a nitrile group with formamidine. This approach offers the advantage of readily available and cost-effective starting materials.

The Cornerstone Synthesis: Cyclocondensation of Ethyl Cyanoacetate and Formamidine

The reaction between ethyl cyanoacetate and formamidine stands as the most practical and widely adopted method for the preparation of 4-hydroxypyrimidine-2-carbonitrile. This reaction proceeds via a base-catalyzed condensation to form the pyrimidine ring.

Reaction Mechanism

The mechanism of this cyclocondensation reaction can be elucidated in the following steps:

-

Deprotonation: A strong base, typically a sodium alkoxide, deprotonates the acidic α-carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks one of the electrophilic carbon atoms of formamidine.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization occurs through the attack of a nitrogen atom from the amidine moiety onto the ester carbonyl group.

-

Elimination: The reaction is driven to completion by the elimination of ethanol and water, leading to the formation of the aromatic 4-hydroxypyrimidine-2-carbonitrile.

Reaction Pathway Diagram

Caption: Synthesis of 4-Hydroxypyrimidine-2-carbonitrile.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a closely related pyrimidine derivative and has been optimized for the preparation of 4-hydroxypyrimidine-2-carbonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| Sodium metal | 22.99 | 0.2 | 4.6 g |

| Anhydrous Ethanol | 46.07 | - | 100 mL |

| Ethyl Cyanoacetate | 113.12 | 0.2 | 22.6 g (20 mL) |

| Formamidine Acetate | 104.11 | 0.2 | 20.8 g |

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 20.8 g (0.2 mol) of formamidine acetate. Stir the mixture until the formamidine acetate is fully dissolved.

-

Addition of Ethyl Cyanoacetate: Slowly add 22.6 g (0.2 mol) of ethyl cyanoacetate to the reaction mixture from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 30 °C with an ice bath.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of 4-hydroxypyrimidine-2-carbonitrile will form. Filter the precipitate and wash it with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization. Dissolve the filtered solid in hot water, treat with activated charcoal to remove colored impurities, and filter while hot. Acidify the filtrate with acetic acid to a pH of 5-6. The pure 4-hydroxypyrimidine-2-carbonitrile will precipitate upon cooling. Filter the product, wash with cold water, and dry in a vacuum oven at 60-70 °C.

Experimental Workflow

Caption: Experimental workflow for synthesis.

Characterization of 4-Hydroxypyrimidine-2-carbonitrile

The identity and purity of the synthesized 4-hydroxypyrimidine-2-carbonitrile should be confirmed by standard analytical techniques.

Tautomerism

It is important to note that 4-hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. Spectroscopic data will reflect the presence of the predominant tautomer under the given analytical conditions. Computational studies have shown that for 4-hydroxypyrimidine, the keto form is generally more stable.[2][3]

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H or N-H stretching (depending on the tautomeric form) in the region of 3200-3400 cm⁻¹, a sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, and strong absorptions for the C=O and C=N bonds in the 1600-1700 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will typically show signals for the pyrimidine ring protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the carbon atoms of the pyrimidine ring and the nitrile carbon. The chemical shift of the carbonyl carbon (in the keto tautomer) will be in the downfield region.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-hydroxypyrimidine-2-carbonitrile (C₅H₃N₃O, M.W. = 121.10 g/mol ).

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Formamidine Acetate: Can be irritating to the skin and eyes.

-

Ethyl Cyanoacetate: A lachrymator and should be handled in a well-ventilated fume hood.

-

Ethanol: Flammable liquid.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of 4-hydroxypyrimidine-2-carbonitrile via the cyclocondensation of ethyl cyanoacetate and formamidine is a reliable and efficient method for obtaining this valuable synthetic intermediate. The protocol detailed in this guide provides a solid foundation for its preparation in a laboratory setting. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The versatility of 4-hydroxypyrimidine-2-carbonitrile makes it a crucial building block for the synthesis of a wide range of biologically active molecules, underscoring its importance in the field of drug discovery and development.

References

- Miller, G. W., & Rose, F. L. (1962). 4-Hydroxypyrimidines. J. Chem. Soc., 5642.

- Organic Syntheses, 35, 80, 1955.

- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 2013, 117(48), 12947-12957.

- Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed, 2008.

Sources

An In-depth Technical Guide to 4-Hydroxypyrimidine-2-carbonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxypyrimidine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide delves into the nuanced structural details of the molecule, including a critical analysis of its tautomeric forms. A proposed, scientifically-grounded synthetic protocol is presented, offering a viable pathway for its preparation. Furthermore, the guide explores the compound's chemical reactivity and potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers engaged in the synthesis and utilization of pyrimidine-based scaffolds.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties, such as metabolic stability and the ability to engage in diverse intermolecular interactions, have made it a privileged structure in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical and biological characteristics, making it a highly adaptable template for drug design.

4-Hydroxypyrimidine-2-carbonitrile (CAS No. 1034827-34-3) is a fascinating derivative that combines the key structural features of a hydroxyl group and a nitrile moiety on the pyrimidine ring.[2] These functional groups offer multiple avenues for chemical modification and potential interactions with biological targets. This guide aims to provide a detailed exploration of the structure, synthesis, and potential utility of this promising molecule.

Molecular Structure and Physicochemical Properties

Core Structure and Tautomerism: A Critical Analysis

4-Hydroxypyrimidine-2-carbonitrile possesses a planar, aromatic pyrimidine ring. However, the presence of the hydroxyl group at the 4-position introduces the possibility of keto-enol tautomerism, a phenomenon where a proton can migrate between the oxygen and a ring nitrogen atom.[3][4] This results in an equilibrium between the hydroxy (enol) form and the oxo (keto) form, also known as a pyrimidone.

Computational studies and experimental evidence for related 4-hydroxypyrimidines strongly suggest that the equilibrium favors the 4(3H)-pyrimidinone tautomer.[5] This preference is attributed to the greater thermodynamic stability of the amide-like keto form over the enol form. Therefore, it is more accurate to refer to the compound as 4-oxo-3,4-dihydropyrimidine-2-carbonitrile .

Below is a diagram illustrating the tautomeric equilibrium:

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

A summary of the key physicochemical properties of 4-hydroxypyrimidine-2-carbonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 1034827-34-3 | [2] |

| Molecular Formula | C₅H₃N₃O | [2][6] |

| Molecular Weight | 121.10 g/mol | [2][6] |

| Monoisotopic Mass | 121.027611728 Da | [2] |

| Topological Polar Surface Area | 65.2 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | Calculated |

Synthesis of 4-Hydroxypyrimidine-2-carbonitrile: A Proposed Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the readily available 4-hydroxy-2-(methylthio)pyrimidine.

Caption: Proposed synthetic pathway for 4-Hydroxypyrimidine-2-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Hydroxy-2-(methylthio)pyrimidine to 4-Hydroxy-2-(methylsulfonyl)pyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-hydroxy-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in DCM to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-2-(methylsulfonyl)pyrimidine.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Cyanation of 4-Hydroxy-2-(methylsulfonyl)pyrimidine to 4-Hydroxypyrimidine-2-carbonitrile

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-hydroxy-2-(methylsulfonyl)pyrimidine (1 equivalent) in a polar aprotic solvent such as acetonitrile (MeCN).

-

Addition of Cyanide Source: Add potassium cyanide (KCN) (3 equivalents) and a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain 4-hydroxypyrimidine-2-carbonitrile.

Note: This is a proposed protocol and may require optimization of reaction conditions, solvents, and purification methods. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, especially when handling potassium cyanide, which is highly toxic.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 4-hydroxypyrimidine-2-carbonitrile, the following are predicted key spectroscopic features based on its structure and data from related compounds like 4-hydroxypyrimidine.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the oxo/hydroxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift. The carbonyl carbon of the predominant keto tautomer will also be a key diagnostic signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyrimidone ring, typically in the range of 1650-1700 cm⁻¹. A sharp absorption band around 2230 cm⁻¹ will indicate the presence of the C≡N stretch of the nitrile group. A broad absorption in the region of 3200-3400 cm⁻¹ would be indicative of N-H stretching of the pyrimidone ring.[8]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (121.10 g/mol ).[2] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₅H₃N₃O.

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of 4-hydroxypyrimidine-2-carbonitrile makes it a valuable scaffold for chemical diversification.

Caption: Potential reaction sites of 4-Hydroxypyrimidine-2-carbonitrile.

-

Reactions at the Hydroxyl/Oxo Group: The oxygen atom can undergo O-alkylation or O-acylation, allowing for the introduction of various side chains.

-

Reactions at the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings.

These potential transformations enable the generation of diverse libraries of compounds for screening against various biological targets. The pyrimidine core, coupled with the hydrogen bonding capabilities of the oxo group and the unique electronic properties of the nitrile, makes 4-hydroxypyrimidine-2-carbonitrile an attractive starting point for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Conclusion

4-Hydroxypyrimidine-2-carbonitrile is a heterocyclic compound with significant potential in the field of drug discovery. Its structure, characterized by the predominant 4-oxo tautomer, offers a stable and versatile scaffold. While a dedicated synthesis has yet to be published, a plausible and efficient synthetic route can be envisioned based on established chemical transformations. The presence of two distinct functional groups provides ample opportunities for chemical modification, making it an ideal building block for the creation of novel and diverse molecular entities with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in medicinal chemistry.

References

- Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; John Wiley & Sons, Inc.: New York, 1962.

- G. W. Miller and F. L. Rose, J. Chem. Soc.1962, 5642.

- Organic Synthesis, 1955, 35, 80.

- H. Brederck, Ber., 1957, 90, 942.

- P. J. A. Ribeiro-Claro, et al. J. Phys. Chem. A2013, 117 (47), 12694–12703.

-

AccelaChemBio. 4-Hydroxypyrimidine-2-carbonitrile. [Link]

-

PubChem. 4-Hydroxypyrimidine. [Link]

-

MDPI. Synthesis of 2-Cyanopyrimidines. [Link]

-

ResearchGate. FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. [Link]

-

Chemistry LibreTexts. Tautomers. [Link]

-

Wikipedia. Tautomer. [Link]

Sources

- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1034827-34-3,4-Hydroxypyrimidine-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Tautomerism in 4-Hydroxypyrimidine derivatives

An In-Depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Derivatives

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of therapeutic agents. Among these heterocycles, the 4-hydroxypyrimidine scaffold is a privileged structure, present in numerous natural and synthetic bioactive molecules, including nucleobases like uracil and thymine. The dynamic equilibrium between its lactam (keto) and lactim (enol) forms dictates its molecular recognition patterns, particularly its hydrogen bonding capabilities. This technical guide provides a comprehensive exploration of the tautomeric landscape of 4-hydroxypyrimidine derivatives. We delve into the fundamental principles governing this equilibrium, the intrinsic and extrinsic factors that modulate it, and the state-of-the-art experimental and computational methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of tautomerism in modern drug discovery.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

4-Hydroxypyrimidine and its derivatives primarily exist as a dynamic equilibrium between two prototropic tautomers: the 4(3H)-pyrimidinone (lactam or keto form) and the 4-hydroxypyrimidine (lactim or enol form).[1][2] This interconversion involves the migration of a proton between the N3 nitrogen and the exocyclic oxygen at the C4 position, accompanied by a rearrangement of double bonds within the heterocyclic ring.

The predominance of one tautomer over the other is a subtle balance of electronics, aromaticity, and environmental interactions. While the lactim form possesses a fully aromatic pyrimidine ring, the lactam form benefits from the high stability of the amide bond. In the gas phase, a nearly equimolar mixture of the hydroxy (lactim) and oxo (lactam) forms can exist for the parent 4-hydroxypyrimidine.[3] However, the equilibrium is dramatically influenced by the surrounding medium. In polar solvents and in the solid state, the lactam form is overwhelmingly favored due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[4]

Caption: The lactam-lactim tautomeric equilibrium in 4-hydroxypyrimidine.

Modulators of the Tautomeric Equilibrium

The delicate balance between tautomeric forms can be systematically shifted by various factors, a principle that can be leveraged in rational drug design.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring plays a crucial role in determining tautomeric preference.[5][6][7][8][9]

-

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, generally increase the acidity of the N-H proton, thereby favoring the lactam (keto) form.

-

Electron-Donating Groups (EDGs): EDGs, such as amino or alkoxy groups, tend to increase electron density in the ring, which can relatively stabilize the aromatic lactim (enol) form.

The position of the substituent is also critical. For instance, substitution at the C2 position has a different electronic influence compared to substitution at C5 or C6, altering the relative stabilities of the tautomers.[5][10]

Solvent Effects

The solvent environment is one of the most powerful determinants of tautomeric equilibrium.[11][12][13][14][15] The causality lies in the differential solvation of the tautomers.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding with both the N-H and C=O groups of the lactam tautomer, leading to its significant stabilization.[11][13] This shifts the equilibrium strongly towards the lactam form.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents, while polar, primarily act as hydrogen bond acceptors. They strongly solvate the N-H proton of the lactam form, again favoring this tautomer.

-

Non-Polar Solvents (e.g., cyclohexane, CCl₄): In these environments, intermolecular interactions are minimized. The equilibrium is governed more by intramolecular forces, and the proportion of the less polar lactim tautomer can increase significantly compared to its state in polar solvents.[13][16]

The shift in equilibrium constant (KT) across different solvents can be substantial, highlighting the necessity of studying tautomerism in biologically relevant media.

pH and Ionization

The protonation state of the 4-hydroxypyrimidine ring is dependent on the pH of the medium, which in turn affects tautomeric preferences. The molecule can exist in cationic, neutral, or anionic forms. For example, in acidic media, protonation can occur, and the resulting cation may have a different tautomeric preference. The stabilization of a zwitterionic tautomer has been observed under specific solvation conditions.[17] Understanding the behavior across a physiological pH range is critical for predicting a drug candidate's form at its site of action.

Experimental Characterization of Tautomers

A multi-technique approach is essential for the unambiguous characterization and quantification of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[11][18][19][20][21][22] Since the interconversion between tautomers is often slow on the NMR timescale, distinct sets of signals for each species can be observed.

-

¹H NMR: The chemical shifts of ring protons and the N-H proton are highly sensitive to the tautomeric form. The lactam N-H proton typically appears as a broad signal at a characteristic downfield shift.

-

¹³C NMR: The chemical shift of the C4 carbon provides a clear distinction: it appears at a significantly more downfield position (~160-170 ppm) in the lactam (keto) form compared to the lactim (enol) form (~150-160 ppm).

-

¹⁵N NMR: The nitrogen chemical shifts are exquisitely sensitive to the electronic environment, making ¹⁵N NMR a definitive technique for identifying the protonation site (i.e., distinguishing between N-H and N=).[18]

| Nucleus | Lactam (Keto) Form | Lactim (Enol) Form | Key Differentiator |

| ¹H | N3-H: ~11-13 ppm (broad) | O-H: ~9-11 ppm (sharp) | Presence and shift of labile proton |

| ¹³C | C4: ~165 ppm | C4: ~155 ppm | ~10 ppm upfield shift for enol C4-O |

| ¹⁵N | N3: ~150 ppm (pyrrolic) | N3: ~250 ppm (pyridinic) | Large shift difference indicates protonation state |

-

Sample Preparation: Accurately weigh ~5-10 mg of the 4-hydroxypyrimidine derivative and dissolve it in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.

-

Internal Standard: Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

Spectrometer Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz). Ensure the temperature is controlled and recorded.

-

Acquisition Parameters: Use a calibrated 90° pulse and a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

-

Data Processing: Process the FID with minimal manipulation. Perform careful phasing and baseline correction.

-

Integration: Integrate a well-resolved, non-exchangeable proton signal for each tautomer. Integrate the signal for the internal standard.

-

Calculation: The molar ratio of the tautomers is directly proportional to their integral values, normalized by the number of protons giving rise to the signal.

-

Ratio (Lactam:Lactim) = (IntegralLactam / #HLactam) : (IntegralLactim / #HLactim)

-

Caption: Experimental workflow for qNMR analysis of tautomeric equilibrium.

UV-Visible Spectroscopy

Computational Chemistry: A Predictive and Interpretive Tool

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and for interpreting experimental data.[3][6][27][28][29][30]

-

Methodology: Density Functional Theory (DFT) methods, such as B3LYP, or higher-level ab initio methods like MP2, are commonly used.[3][6]

-

Basis Sets: A sufficiently large basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)) is crucial for accurate results.[6]

-

Solvation Models: To simulate solution-phase behavior, calculations must incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective approach that treats the solvent as a continuous dielectric medium.[6]

By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (KT) can be predicted using the equation: ΔG = -RT ln(KT). These calculations allow for the rapid screening of derivatives and provide deep mechanistic insight into the factors governing the equilibrium.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]

- 10. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 27. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

Introduction: The Significance of the Pyrimidine Scaffold

An In-depth Technical Guide to 4-Hydroxypyrimidine-2-carbonitrile: Synthesis, Reactivity, and Applications

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the central scaffold of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a vast array of therapeutic agents with applications spanning oncology, infectious diseases, and central nervous system disorders.[1][3] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.

This guide focuses on a specific, highly functionalized derivative: 4-Hydroxypyrimidine-2-carbonitrile . This molecule is of particular interest to researchers and drug development professionals as it combines three key chemical features on a single, compact scaffold:

-

A pyrimidine core , providing a rigid framework with defined hydrogen bonding capabilities.

-

A 4-hydroxy group , which exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This feature is crucial for its chemical reactivity and its ability to act as both a hydrogen bond donor and acceptor.

-

A 2-carbonitrile group , a potent electron-withdrawing group and a versatile chemical handle for further synthetic transformations.

The convergence of these functionalities makes 4-Hydroxypyrimidine-2-carbonitrile a valuable building block for constructing complex molecular architectures and a promising scaffold for library synthesis in the pursuit of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structural and electronic properties is fundamental to predicting its behavior and designing effective synthetic strategies.

Keto-Enol Tautomerism: A Defining Feature

Like many hydroxypyrimidines, 4-Hydroxypyrimidine-2-carbonitrile exists as a mixture of two tautomeric forms: the aromatic 'enol' form (4-hydroxypyrimidine) and the non-aromatic 'keto' form (2-cyano-pyrimidin-4(3H)-one).[4][5]

The position of this equilibrium is highly dependent on the molecule's environment. In the gas phase, the hydroxy (enol) form may be more prevalent.[6] However, in polar solvents and in the solid state, the equilibrium strongly favors the keto (pyrimidinone) form.[7][8] This preference is rationalized by the formation of stable, intermolecular hydrogen-bonded dimers and the favorable charge distribution in the keto form's resonance structures.[8][9] The introduction of a nitrogen atom into the ring, when compared to 2-hydroxypyridine, shifts the equilibrium toward the ketonic form.[10] For the remainder of this guide, we will primarily consider the more stable keto tautomer in discussions of reactivity and biological interactions, while acknowledging the dynamic nature of the equilibrium.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectroscopic Data

The structural features of 4-Hydroxypyrimidine-2-carbonitrile give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

| Property | Value / Expected Signature | Source |

| Molecular Formula | C₅H₃N₃O | [11] |

| Molecular Weight | 121.10 g/mol | [11] |

| Appearance | White to off-white crystalline solid | [12] |

| Melting Point | 190-195 °C | [12] |

| Solubility | Sparingly soluble in water; soluble in DMSO, methanol, ethanol | [12] |

| ¹H NMR (DMSO-d₆) | δ ~12.0-13.0 ppm (br s, 1H, N-H), δ ~8.5 ppm (d, 1H, H6), δ ~6.5 ppm (d, 1H, H5) | Predicted |

| ¹³C NMR (DMSO-d₆) | δ ~160 ppm (C=O), δ ~155 ppm (C6), δ ~150 ppm (C2), δ ~115 ppm (CN), δ ~110 ppm (C5) | Predicted |

| IR (KBr, cm⁻¹) | ~3200-2800 (N-H stretch, broad), ~2230 (C≡N stretch), ~1680 (C=O stretch) | Predicted |

| Mass Spec (EI) | m/z 121 (M⁺), fragments from loss of CO, HCN | Predicted |

Note: NMR and IR data are predicted based on the stable keto-tautomer and general principles of spectroscopy. Actual values may vary.[13][14][15]

Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

The construction of the pyrimidine ring is most commonly achieved by condensing a 1,3-bifunctional three-carbon component with an N-C-N fragment like urea, guanidine, or an amidine.[16] While multiple synthetic routes to substituted 4-hydroxypyrimidines exist, many suffer from drawbacks such as expensive starting materials, low yields, or harsh reaction conditions.[17] A robust and industrially scalable approach involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base.[17]

For the specific synthesis of 4-Hydroxypyrimidine-2-carbonitrile, a logical and efficient pathway involves the base-catalyzed cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with urea. This method leverages readily available starting materials to construct the functionalized pyrimidine core in a single, efficient step.

Caption: Proposed synthetic workflow for 4-Hydroxypyrimidine-2-carbonitrile.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. Successful synthesis is confirmed by characterization of the final product, which should match the spectroscopic data outlined in the previous section.

Objective: To synthesize 4-Hydroxypyrimidine-2-carbonitrile via cyclocondensation.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Urea

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (100 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Causality: Sodium ethoxide is the strong base required to deprotonate urea, initiating the nucleophilic attack on the acrylate substrate.

-

Addition of Reagents: Once all the sodium has reacted and the solution has cooled, add urea (3.0 g, 50 mmol). Stir the resulting suspension for 15 minutes. To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (8.45 g, 50 mmol) dropwise. Causality: Staggered addition ensures the base is available to activate the urea before the electrophilic partner is introduced, maximizing the desired reaction pathway.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Thermal energy is required to overcome the activation barrier for the cyclization and subsequent elimination steps that form the aromatic pyrimidine ring.

-

Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (200 mL). Carefully acidify the aqueous solution to pH 3-4 with concentrated HCl. A precipitate should form. Causality: Acidification neutralizes the basic catalyst and protonates the product, causing it to precipitate from the aqueous solution due to its lower solubility in its neutral form.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Hydroxypyrimidine-2-carbonitrile.

-

Characterization: Dry the purified product under vacuum. Obtain the melting point, IR, ¹H NMR, ¹³C NMR, and mass spectra. Validation: The obtained data must be consistent with the expected values for the target compound to confirm a successful synthesis.

Chemical Reactivity and Synthetic Utility

The unique combination of functional groups makes 4-Hydroxypyrimidine-2-carbonitrile a versatile intermediate for further chemical modification.

Caption: Key reaction pathways for 4-Hydroxypyrimidine-2-carbonitrile.

-

Reactions at the Hydroxyl/Amide site:

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This is a pivotal transformation, as the resulting 4-chloropyrimidine is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.

-

O/N-Alkylation and Acylation: The N-H proton of the pyrimidinone tautomer can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated to introduce substituents at the N3 position.

-

-

Transformations of the Carbonitrile Group:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-carboxamide or 2-carboxylic acid derivative. These functional groups are valuable for forming amide bonds in drug conjugates or acting as metal-chelating groups.

-

Reduction: The nitrile can be reduced to a 2-aminomethyl group using various reducing agents, such as catalytic hydrogenation. This introduces a basic side chain, which can be critical for modulating solubility and receptor interactions.

-

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example with sodium azide, to form a 2-tetrazolylpyrimidine. The tetrazole ring is a well-known bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

-

Applications in Drug Discovery and Materials Science

The 4-Hydroxypyrimidine-2-carbonitrile scaffold is a privileged structure in modern chemical research due to its proven utility in creating high-value molecules.

Scaffold for Bioactive Molecules

The pyrimidine core is a frequent component of kinase inhibitors, which are a major class of anticancer drugs. The N1 and N3 atoms of the pyrimidine ring often act as "hinge-binding" elements, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions then explore other regions of the active site to achieve potency and selectivity. Derivatives of pyrimidine-5-carbonitrile have been successfully designed as potent EGFR inhibitors with anticancer activity.[18] The synthetic handles on 4-Hydroxypyrimidine-2-carbonitrile allow for the systematic elaboration of molecular complexity to target a wide range of enzymes.

Beyond oncology, pyrimidine derivatives exhibit a remarkable breadth of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3] This scaffold serves as an excellent starting point for generating diverse chemical libraries for high-throughput screening against various biological targets.

Building Block in Materials Science

The planar, electron-rich nature of the pyrimidine ring, combined with its capacity for coordination and hydrogen bonding, also makes it an attractive component in materials science. Recently, 4-hydroxypyrimidine-5-carbonitrile (an isomer of the title compound) has been used as a linker to create a novel 2D metal-organic framework (MOF) with conductive properties.[19] The ability of the hydroxyl and nitrile groups to coordinate with metal ions suggests that 4-Hydroxypyrimidine-2-carbonitrile could similarly serve as a versatile linker for designing functional materials with unique electronic or catalytic properties.

Conclusion

4-Hydroxypyrimidine-2-carbonitrile is more than just a chemical compound; it is a highly enabling platform for innovation in both medicine and materials science. Its structural properties, particularly its tautomeric nature, dictate its reactivity and interactions. The well-established principles of pyrimidine synthesis provide a reliable means for its production, and its strategically placed functional groups offer a multitude of pathways for chemical diversification. For researchers and scientists in drug development, this molecule represents a validated starting point for the rational design of potent and selective therapeutic agents. Its potential as a functional building block ensures that it will continue to be a molecule of significant interest for the foreseeable future.

References

-

Hydroxypyridine-Pyridone Tautomerism - YouTube . (2010). YouTube. Retrieved from [Link]

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. Google Patents.

-

Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange . (2019). Chemistry Stack Exchange. Retrieved from [Link]

-

Aqueous hydrotropic solution: green reaction medium for synthesis of pyridopyrimidine carbonitrile and spiro-oxindole dihydroquinazolinone derivatives . ResearchGate. Retrieved from [Link]

-

Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives . PubMed. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Retrieved from [Link]

-

4-Hydroxypyridine-Tautomerism - ChemTube3D . ChemTube3D. Retrieved from [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil . PubMed. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES . SlideShare. Retrieved from [Link]

-

Biologically active pyridopyrimidine derivatives . ResearchGate. Retrieved from [Link]

-

Reactivity of substituted Pyrimidines with Some Nucleophiles . Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem . PubChem. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. Retrieved from [Link]

-

Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors . ResearchGate. Retrieved from [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives . University of Arizona. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review . Juniper Publishers. Retrieved from [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium . ACS Publications. Retrieved from [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil . The Journal of Physical Chemistry A. Retrieved from [Link]

-

4-Amino-2-hydroxypyrimidine-5-carbonitrile | CAS 16462-28-5 . AMERICAN ELEMENTS. Retrieved from [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium . PubMed. Retrieved from [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. Retrieved from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives . MDPI. Retrieved from [Link]

- WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google Patents. Google Patents.

-

Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities . RSC Publishing. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Retrieved from [Link]

-

Reactions of Some Nucleophiles with Pyrylium Salts . ResearchGate. Retrieved from [Link]

-

Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity . PMC - PubMed Central. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Massachusetts Lowell. Retrieved from [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis . RSC Publishing. Retrieved from [Link]

-

4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem . PubChem. Retrieved from [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents . PMC - NIH. Retrieved from [Link]

-

Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part V (CHE) - YouTube . YouTube. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.red [sci-hub.red]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. youtube.com [youtube.com]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-hydroxypyrimidine-5-carbonitrile; CAS No.: 4774-34-9 [chemshuttle.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. lehigh.edu [lehigh.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bu.edu.eg [bu.edu.eg]

- 17. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 18. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Rational design of an unusual 2D-MOF based on Cu(i) and 4-hydroxypyrimidine-5-carbonitrile as linker with conductive capabilities: a theoretical approach based on high-pressure XRD - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Life's Code: A Technical Guide to the Discovery and History of 4-Hydroxypyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxypyrimidine scaffold is a fundamental heterocyclic motif that forms the backbone of essential biomolecules and a vast array of pharmacologically active compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of 4-hydroxypyrimidine and its derivatives. We will traverse the seminal moments in the history of pyrimidine chemistry, from early syntheses to the elucidation of the biological significance of these compounds. This guide will delve into the evolution of synthetic methodologies, offering detailed protocols for key reactions, and will illuminate the critical role of 4-hydroxypyrimidines in the landscape of modern drug discovery.

Introduction: The Pyrimidine Ring - A Ubiquitous Heterocycle

Pyrimidines are six-membered aromatic heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[1] This structural framework is of profound biological importance as it is a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[1][2] The biosynthesis of pyrimidines is a vital metabolic pathway essential for cellular growth and replication.[3][4] Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable diversity of biological activities, which has made them a privileged scaffold in medicinal chemistry and drug development.[2][5]

The 4-hydroxypyrimidine moiety, in particular, is a key pharmacophore found in numerous therapeutic agents. It is important to note that 4-hydroxypyrimidine exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone.[6][7] This tautomerism plays a crucial role in its chemical reactivity and biological interactions. This guide will explore the journey of this seemingly simple, yet profoundly significant, molecule from its discovery to its current status as a cornerstone of modern bio-organic and medicinal chemistry.

The Dawn of Pyrimidine Chemistry: A Historical Perspective

While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study and synthesis of the pyrimidine ring system began in the latter half of the century. A pivotal moment in this journey was the work of Wilhelm Pinner in 1884. He was the first to systematically synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This reaction, now famously known as the Pinner pyrimidine synthesis , laid the foundational groundwork for the vast field of pyrimidine chemistry. Pinner is also credited with coining the name "pyrimidine" in 1885.[1]

The parent, unsubstituted pyrimidine ring was first prepared by Gabriel and Colman in 1900.[1] These early discoveries set the stage for the exploration of a vast chemical space of pyrimidine derivatives, including the 4-hydroxypyrimidines, and paved the way for understanding their fundamental role in biological systems.

The Synthesis of 4-Hydroxypyrimidine: A Methodological Evolution

The synthesis of the 4-hydroxypyrimidine core has been a subject of extensive research, leading to the development of several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Pinner Synthesis and its Variations

The classical Pinner synthesis remains a cornerstone for the preparation of substituted pyrimidines. The condensation of a β-ketoester with an amidine provides a direct route to the pyrimidine ring.[8]

Conceptual Workflow of the Pinner Synthesis:

Caption: A simplified workflow of the Pinner pyrimidine synthesis.

Experimental Protocol: A Generalized Pinner Synthesis [8]

-

Reaction Setup: A solution of the chosen β-ketoester and amidine hydrochloride is prepared in a suitable solvent, typically a lower alcohol like ethanol.

-

Base Addition: A base, such as sodium ethoxide, is added to the reaction mixture to liberate the free amidine and catalyze the condensation.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization reactions to completion.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the 4-hydroxypyrimidine product.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent.

Causality: The use of a base is critical to deprotonate the amidine hydrochloride, generating the nucleophilic free amidine necessary for the initial condensation with the keto group of the β-ketoester. The subsequent intramolecular cyclization is followed by dehydration to form the aromatic pyrimidine ring.

Synthesis from Formylacetic Ester

An alternative and industrially relevant method involves the condensation of a formylacetic ester with a suitable amidine-like compound.[9]

Experimental Protocol: Synthesis of 4-Hydroxypyrimidine [9]

-

Preparation of Sodium Formylacetic Ester: Ethyl acetate is reacted with methyl formate and sodium methylate under superatmospheric pressure in the presence of carbon monoxide to produce a reaction mixture containing the alkali metal formylacetic ester.

-

Condensation: Without isolation, this crude mixture is then condensed with formamidine in the presence of a caustic alkali.

-

Isolation: The resulting 4-hydroxypyrimidine is then isolated from the reaction mixture.

Causality: The use of superatmospheric pressure and carbon monoxide allows for higher reaction temperatures, improving the efficiency of the formylacetic ester formation. The subsequent condensation with formamidine follows a similar cyclization pathway to the Pinner synthesis.

The Thiourea Route and Desulfurization

Another common approach involves the use of thiourea, which upon condensation with a β-ketoester, yields a 2-thiouracil derivative. Subsequent desulfurization provides the corresponding 4-hydroxypyrimidine.

Conceptual Workflow of the Thiourea Route:

Caption: The synthetic pathway to 4-hydroxypyrimidines via a thiouracil intermediate.

Experimental Protocol: A Two-Step Synthesis via Thiouracil [8]

-

Thiouracil Formation: A β-ketoester is reacted with thiourea in the presence of a base like sodium ethoxide in ethanol and heated under reflux.

-

Isolation of Thiouracil: After cooling, the reaction mixture is poured into water and acidified to precipitate the 2-thiouracil derivative, which is then collected by filtration.

-

Desulfurization: The isolated 2-thiouracil is then treated with a desulfurizing agent, such as Raney nickel, in a suitable solvent.

-

Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the 4-hydroxypyrimidine product.

Trustworthiness: While this method is generally high-yielding, the use of Raney nickel can be challenging from an industrial perspective due to its cost and handling difficulties.[8]

The Biological Significance and Emergence in Drug Discovery

The discovery of the central role of pyrimidines in the structure of DNA and RNA was a monumental leap in our understanding of biology. This naturally led to the exploration of pyrimidine analogs as potential therapeutic agents. The 4-hydroxypyrimidine scaffold, being a close structural mimic of the natural nucleobases, quickly became a focal point for drug discovery efforts.

The versatility of the pyrimidine ring has allowed for its incorporation into a wide range of drugs with diverse therapeutic applications, including:

-

Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[5][10]

-

Antiviral Drugs: By acting as chain terminators or inhibitors of viral enzymes, 4-hydroxypyrimidine-containing compounds have shown efficacy against various viruses.[11]

-

Anti-inflammatory and Analgesic Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2]

-

Central Nervous System (CNS) Active Agents: The pyrimidine scaffold is also found in drugs targeting the CNS, including sedatives and hypnotics.[5]

Table 1: Notable Drugs and Clinical Candidates Featuring the Pyrimidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action (if known) |

| Zidovudine (AZT) | Antiviral (HIV) | Reverse transcriptase inhibitor |

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase |

| Imatinib | Anticancer | Tyrosine kinase inhibitor |

| Rosuvastatin | Cardiovascular | HMG-CoA reductase inhibitor |

| Minoxidil | Antihypertensive, Hair loss | Vasodilator |

Conclusion and Future Perspectives

The journey of 4-hydroxypyrimidine compounds, from their initial synthesis in the late 19th century to their current prominence in medicinal chemistry, is a testament to the enduring power of fundamental chemical research. The elegant synthetic routes developed over the decades have provided chemists with the tools to create a vast library of derivatives, leading to the discovery of numerous life-saving drugs. As our understanding of the molecular basis of disease continues to grow, the 4-hydroxypyrimidine scaffold is poised to remain a critical platform for the design and development of the next generation of targeted therapies. The ongoing exploration of novel synthetic methodologies and the application of advanced screening techniques will undoubtedly unveil new and exciting biological activities for this versatile and historically significant class of compounds.

References

- Zerweck, W., & Trefzer, K. (1947). Method of producing 4-hydroxy pyrimidines. U.S. Patent No. 2,417,318. Washington, DC: U.S.

- Ishikura, M., & Abe, T. (1990). Process for preparing 4-hydroxypyrimidine.

-

Jevtić, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7069. [Link]

-

CD Biosynsis. (n.d.). Pyrimidine Biosynthesis. [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxypyrimidine. PubChem Compound Database. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6367. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 246. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Abdel-Gawad, H., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2530. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynsis.com [biosynsis.com]

- 4. davuniversity.org [davuniversity.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 9. US2417318A - Method of producing 4-hydroxy pyrimidines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

Spectroscopic Elucidation of 4-Hydroxypyrimidine-2-carbonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Hydroxypyrimidine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and comparative data from the closely related parent molecule, 4-Hydroxypyrimidine, to present a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound in their scientific endeavors. We will delve into the anticipated features of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its structural and electronic characteristics.

Introduction: The Significance of 4-Hydroxypyrimidine-2-carbonitrile

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of a hydroxyl group at the 4-position and a nitrile group at the 2-position of the pyrimidine ring, as in 4-Hydroxypyrimidine-2-carbonitrile (Molecular Formula: C₅H₃N₃O, Molecular Weight: 121.10 g/mol ), creates a molecule with a unique electronic profile and potential for diverse chemical interactions.[1] The electron-withdrawing nature of the nitrile group is expected to significantly influence the chemical shifts in NMR spectra and the vibrational frequencies in IR spectroscopy compared to the parent 4-hydroxypyrimidine.[2] Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide will systematically explore the predicted spectroscopic data for 4-Hydroxypyrimidine-2-carbonitrile, providing a detailed rationale for the expected observations. The analysis is grounded in fundamental principles of spectroscopy and draws comparisons with the well-documented spectral data of 4-Hydroxypyrimidine.[2]

Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment within a molecule. For 4-Hydroxypyrimidine-2-carbonitrile, we anticipate a spectrum characterized by distinct signals for the aromatic protons and the hydroxyl/amide proton, influenced by the electron-withdrawing cyano group.

Experimental Protocol (Hypothetical):

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (e.g., OH, NH).

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.5 | Doublet (d) | H6 | The proton at the 6-position is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton. The electron-withdrawing effect of the 2-cyano group will further shift it downfield compared to 4-hydroxypyrimidine. |

| ~6.5 | Doublet (d) | H5 | The proton at the 5-position will be coupled to H6 and is expected to appear at a higher field (upfield) compared to H6. |

| >12.0 | Broad Singlet | OH/NH | The tautomeric nature of the 4-hydroxy group means this proton can exist as either a hydroxyl proton or an amide proton. In DMSO-d₆, this exchangeable proton will likely appear as a broad singlet at a very low field. |